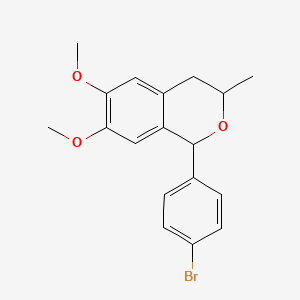

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman

Description

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman is a synthetic isochroman derivative characterized by a bicyclic benzopyran framework. The compound features a 4-bromophenyl substituent at position 1, two methoxy groups at positions 6 and 7, and a methyl group at position 3 of the isochroman ring. Its molecular formula is C₁₈H₁₉BrO₃, with a molecular weight of 363.25 g/mol. Isochroman derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive flavonoids and homoisoflavanones .

Properties

IUPAC Name |

1-(4-bromophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO3/c1-11-8-13-9-16(20-2)17(21-3)10-15(13)18(22-11)12-4-6-14(19)7-5-12/h4-7,9-11,18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDTFXTEABDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(O1)C3=CC=C(C=C3)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and methylmagnesium bromide.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 4-bromobenzaldehyde.

Cyclization: The resulting intermediate undergoes cyclization with 3,4-dimethoxybenzaldehyde under acidic conditions to form the isochroman ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman has several scientific research applications:

Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anticancer, antimicrobial, or anti-inflammatory properties.

Biological Studies: It can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

Material Science: The compound’s unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can enhance binding affinity through halogen bonding, while the methoxy groups may influence the compound’s solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Physical and Chemical Properties

- In contrast, the 4-fluorophenyl analog () benefits from fluorine’s small size and electronegativity, enabling efficient synthesis (98% yield) .

- Position 3 Substitution : The methyl group in the title compound reduces steric hindrance compared to the benzyl group in ’s chroman-4-ol derivative. This likely improves membrane permeability but may reduce binding affinity in biological systems .

- Ring Saturation vs. Unsaturation: The title compound’s saturated isochroman ring offers greater conformational flexibility and stability compared to the α,β-unsaturated isochromenone in , which is more reactive due to its conjugated ketone .

Crystallographic and Packing Behavior

highlights the role of weak interactions (C–H⋯X, π–π) in isomorphic bromo- and chloro-phenyl derivatives. The title compound’s bromine may similarly stabilize crystal lattices via C–H⋯Br interactions, though its methyl group could disrupt packing efficiency compared to smaller substituents .

Biological Activity

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromophenyl group and methoxy substituents on the isoquinoline scaffold. Its molecular formula can be represented as .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoquinoline core through cyclization reactions.

- Introduction of the bromophenyl and methoxy groups via electrophilic aromatic substitution.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.0 |

| Related Compound X | MCF-7 | 12.5 |

| Related Compound Y | A549 | 18.0 |

These results suggest that the compound may have potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of cell cycle progression in cancer cells.

- Disruption of microbial cell membranes , leading to cell death.

- Induction of apoptosis in malignant cells through intrinsic pathways.

Case Studies

A study conducted on the effects of this compound on HeLa cells demonstrated significant apoptosis induction. The study utilized flow cytometry to analyze cell death pathways and reported an increase in apoptotic markers such as Annexin V positivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.